molecular formula C11H16BrNO2S B2586085 4-bromo-N-isobutyl-3-methylbenzenesulfonamide CAS No. 1087639-21-1

4-bromo-N-isobutyl-3-methylbenzenesulfonamide

Cat. No.: B2586085
CAS No.: 1087639-21-1
M. Wt: 306.22
InChI Key: HQVWNJMAQZBEFS-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutyl-3-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, an isobutyl group, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isobutyl-3-methylbenzenesulfonamide typically involves the following steps:

    Isobutylation: The isobutyl group can be introduced via alkylation reactions, often using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3).

    Methylation: The methyl group is introduced through methylation reactions, typically using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, isobutylation, and methylation processes, often optimized for yield and purity. These processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isobutyl-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-isobutyl-3-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-isobutyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-isopropyl-3-methoxybenzenesulfonamide: Similar in structure but with an isopropyl group and a methoxy group instead of an isobutyl and methyl group.

    3-Bromo-N-butyl-4-methylbenzenesulfonamide: Similar but with a butyl group instead of an isobutyl group.

Uniqueness

4-Bromo-N-isobutyl-3-methylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-bromo-3-methyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8(2)7-13-16(14,15)10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWNJMAQZBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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